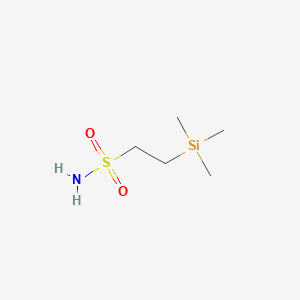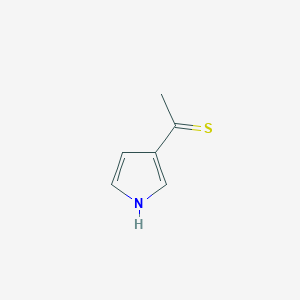
1-(1H-Pyrrole-3-yl)ethanethione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1H-Pyrrole-3-yl)ethanethione, also known as 3-(1H-Pyrrol-3-yl)propane-1-thiol or PPT, is a sulfur-containing organic compound that has gained significant attention in recent years due to its potential applications in various fields of research. PPT possesses unique chemical properties that make it an attractive target for scientific investigation.
科学研究应用
PPT has been studied extensively for its potential applications in a variety of scientific fields. In the field of materials science, PPT has been used as a building block for the synthesis of novel polymers and other materials with unique properties. In the field of organic synthesis, PPT has been used as a reagent for the preparation of a variety of other organic compounds.
作用机制
The exact mechanism of action of PPT is not well understood, but it is believed to act as a thiol-containing molecule that can form covalent bonds with other molecules. This property makes PPT a valuable tool for studying the interaction of biological molecules, such as proteins and enzymes, with thiol-containing compounds.
生化和生理效应
PPT has been shown to have a variety of biochemical and physiological effects in vitro, including the ability to inhibit the activity of certain enzymes and to induce apoptosis (programmed cell death) in cancer cells. However, further studies are needed to fully understand the potential therapeutic applications of PPT.
实验室实验的优点和局限性
One advantage of using PPT in lab experiments is its relatively simple synthesis method and high purity. However, one limitation of PPT is its low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are many potential future directions for research involving PPT. One area of interest is the development of novel materials and polymers using PPT as a building block. Another area of interest is the investigation of PPT's potential therapeutic applications, particularly in the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of PPT and its interaction with biological molecules.
合成方法
PPT can be synthesized through a number of methods, including the reaction of pyrrole with 1,1-(1H-Pyrrole-3-yl)ethanethionepropanedithiol in the presence of a Lewis acid catalyst, such as zinc chloride or boron trifluoride. The resulting product can be purified using standard organic chemistry techniques, such as column chromatography or recrystallization.
属性
IUPAC Name |
1-(1H-pyrrol-3-yl)ethanethione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NS/c1-5(8)6-2-3-7-4-6/h2-4,7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOSVINQJQQWHIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=S)C1=CNC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-Pyrrole-3-yl)ethanethione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

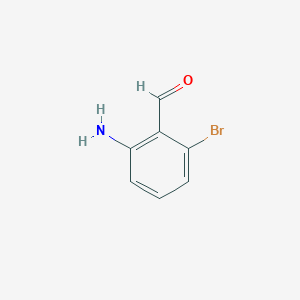
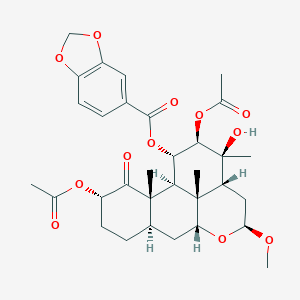
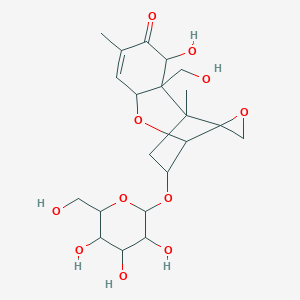
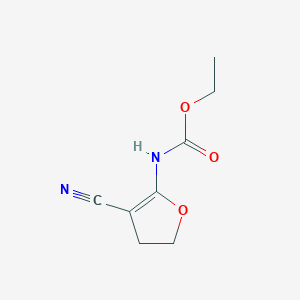
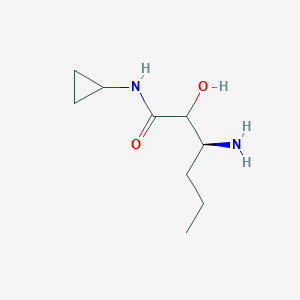
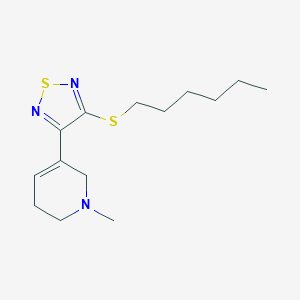


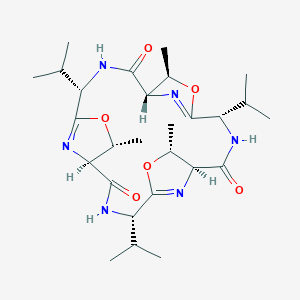
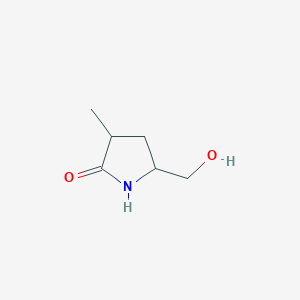
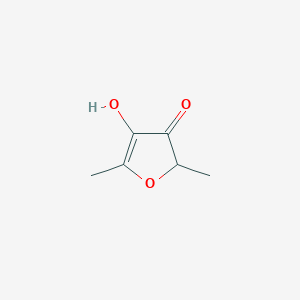
![[(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B144010.png)
![3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B144011.png)
